Trifluoromethyl trifluorovinyl ether

Fluoropolymer synthesis Copolymerization kinetics Perfluoroelastomer

Trifluoromethyl trifluorovinyl ether (CAS 1187-93-5, CF3OCF=CF2), also known as perfluoro(methyl vinyl ether) or PMVE, is a perfluorinated unsaturated ether used almost exclusively as a specialty comonomer in the synthesis of high-performance fluoropolymers and perfluoroelastomers. As the simplest member of the perfluoroalkyl vinyl ether (PAVE) class, PMVE serves as a critical building block for copolymers with tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), imparting distinct low-temperature flexibility and chemical resistance characteristics to the final material.

Molecular Formula C3F6O
Molecular Weight 166.02 g/mol
CAS No. 1187-93-5
Cat. No. B072791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethyl trifluorovinyl ether
CAS1187-93-5
Molecular FormulaC3F6O
Molecular Weight166.02 g/mol
Structural Identifiers
SMILESC(=C(F)F)(OC(F)(F)F)F
InChIInChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9
InChIKeyBLTXWCKMNMYXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl Trifluorovinyl Ether (PMVE, CAS 1187-93-5) Procurement Guide for Fluoropolymer Monomers


Trifluoromethyl trifluorovinyl ether (CAS 1187-93-5, CF3OCF=CF2), also known as perfluoro(methyl vinyl ether) or PMVE, is a perfluorinated unsaturated ether used almost exclusively as a specialty comonomer in the synthesis of high-performance fluoropolymers and perfluoroelastomers [1]. As the simplest member of the perfluoroalkyl vinyl ether (PAVE) class, PMVE serves as a critical building block for copolymers with tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), imparting distinct low-temperature flexibility and chemical resistance characteristics to the final material [2].

1
Perfluorinated comonomer for TFE and VDF copolymerization in high-performance fluoropolymers
2
Imparts low-temperature flexibility to perfluoroelastomers via small -OCF3 side chain
3
Higher copolymerization reactivity than bulkier PAVE monomers supports efficient incorporation

Why Trifluoromethyl Trifluorovinyl Ether (PMVE) Cannot Be Directly Substituted by Other Perfluoroalkyl Vinyl Ethers in Critical Applications


Although PMVE belongs to the perfluoroalkyl vinyl ether (PAVE) class, it cannot be interchanged with other PAVE monomers like perfluoro(propyl vinyl ether) (PPVE) or perfluoro(ethyl vinyl ether) (PEVE) without fundamentally altering polymerization kinetics, final copolymer architecture, and resultant thermal/mechanical properties. The smaller size of its trifluoromethyl (-OCF3) side chain—relative to the bulkier perfluoropropyl (-OCF2CF2CF3) or perfluoroethyl (-OCF2CF3) groups—significantly increases its copolymerization reactivity with fluorinated alkenes, enabling higher comonomer incorporation and more uniform distribution along the polymer backbone [1]. This molecular differentiation translates into quantifiable advantages in polymerization process control and downstream polymer performance, which are detailed in the evidence below.

Kinetics
PMVE polymerizes more rapidly with TFE than PPVE, altering batch control and comonomer distribution.
Architecture
With VDF, PMVE yields markedly different reactivity ratios (rVDF = 3.4 vs 1.15 for PPVE), shifting copolymer sequence distribution.
Thermal
PMVE copolymers achieve significantly lower Tg (as low as -63 °C) than PPVE-based materials, critical for cryogenic sealing.

Comparative Quantitative Evidence for Trifluoromethyl Trifluorovinyl Ether (PMVE) in Fluoropolymer Synthesis


PMVE Exhibits Significantly Higher Copolymerization Rate than PPVE in TFE Copolymerization

In copolymerization with tetrafluoroethylene (TFE), PMVE and its ethyl analog (PEVE) polymerize more rapidly than perfluoro(propyl vinyl ether) (PPVE), allowing for easier polymerization control and higher comonomer incorporation when required [1]. This enhanced reactivity is attributed to the reduced steric hindrance of the smaller -OCF3 pendant group relative to the bulkier -OCF2CF2CF3 group of PPVE. The patent explicitly states that PEVE and PMVE are distributed more uniformly in the polymer molecules than PPVE, making them preferable when increased copolymer flex life is desired [1].

Copolymerization Rate
Head-to-head
PMVE polymerizes more rapidly than PPVE with TFE
Supports efficient comonomer incorporation and uniform distribution
Industrial polymerization context; patent disclosure
Fluoropolymer synthesis Copolymerization kinetics Perfluoroelastomer

PMVE Demonstrates Distinct Copolymerization Reactivity Ratios with VDF Compared to PPVE

In radical copolymerization with vinylidene fluoride (VDF), PMVE and PPVE exhibit markedly different reactivity ratio profiles. The study determined rVDF = 3.40 ± 0.40 and rPMVE = 0 at 74 °C for the VDF-PMVE system, compared to rVDF = 1.15 ± 0.36 and rPPVE = 0 at 120 °C for the VDF-PPVE system [1]. A reactivity ratio of zero for both PMVE and PPVE indicates that neither monomer undergoes homopropagation under these conditions; however, the significantly higher rVDF value in the PMVE system (3.40 vs. 1.15) reveals that VDF radicals strongly prefer adding VDF monomer over PMVE, driving a more blocky copolymer structure compared to the more alternating tendency observed with PPVE.

VDF Reactivity Ratios
Head-to-head
rVDF = 3.40 ± 0.40 (PMVE) vs 1.15 ± 0.36 (PPVE)
Alters copolymer sequence distribution and final elastomer architecture
Radical copolymerization, 74 °C vs 120 °C; ¹⁹F NMR analysis
Reactivity ratios Radical copolymerization Fluoroelastomer

PMVE-Based Copolymers Exhibit Lower Glass Transition Temperatures than PPVE-Based Analogs

Copolymers of VDF with PMVE yield materials with glass transition temperatures (Tg) ranging from -63 °C to -35 °C, depending on composition [1]. This low Tg range is a direct consequence of the high conformational flexibility imparted by the small -OCF3 side chain of PMVE, which reduces chain stiffness and enhances segmental mobility. In contrast, the bulkier PPVE comonomer produces copolymers with comparatively higher Tg values (specific quantitative comparator data not located in accessible sources for this dimension; the difference is noted as class-level inference based on established structure-property relationships in fluoropolymer science). The exceptionally low Tg achievable with PMVE enables elastomeric performance at cryogenic temperatures that is unattainable with larger PAVE monomers.

Glass Transition Temp
Class-level
Tg as low as -63 °C for poly(VDF-co-PMVE)
Supports cryogenic elastomeric performance evaluation
PPVE copolymers expected to exhibit higher Tg; class-level inference
Glass transition temperature Low-temperature flexibility Fluoroelastomer

PMVE Poses Distinct Peroxide Formation Hazard Requiring Specialized Storage and Handling Protocols

PMVE oxidizes readily in air to form unstable peroxides that may explode spontaneously, as documented in Bretherick's Handbook of Reactive Chemical Hazards [1][2]. This hazard profile is a direct consequence of the vinyl ether functional group within a perfluorinated molecular framework. While other perfluoroalkyl vinyl ethers (e.g., PPVE, PEVE) share this general class-level vulnerability, the higher volatility of PMVE (boiling point -29 °C [3]) relative to its higher-molecular-weight PAVE analogs increases the practical risk of vapor-phase peroxide accumulation in storage vessel headspaces. This necessitates stringent oxygen exclusion protocols (inert gas blanketing, inhibitor addition) and periodic peroxide testing that may differ in frequency and rigor compared to less volatile PAVE monomers.

Peroxide Hazard
Data to verify
Readily forms unstable peroxides upon air exposure
Requires inert storage, inhibitor addition, and peroxide monitoring
Bretherick's Handbook entry; higher volatility increases vapor risk vs heavier PAVEs
Peroxide formation Safety Storage stability

PMVE Holds Explicit Regulatory Clearance for Food Contact Material Applications Under EU Regulation 10/2011/EU

PMVE (CAS 1187-93-5) is listed in Annex I of Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food [1]. The European Food Safety Authority (EFSA) CEF Panel has issued a scientific opinion concluding that PMVE is not of safety concern for the consumer when used as a comonomer for fluoro- and perfluoropolymers intended for repeated use applications where the contact ratio is at least 1 dm² surface area per 150 kg food [2][3]. This specific authorization distinguishes PMVE from certain other fluorinated monomers that lack equivalent food contact clearance, enabling its use in perfluoroelastomer seals and coatings for food processing equipment where regulatory compliance is non-negotiable.

Regulatory Status
Reported
Authorized under EU 10/2011/EU for food contact materials
Supports use in food processing equipment seals and coatings
EFSA safety opinion confirms no consumer concern under defined conditions
Food contact materials Regulatory compliance Perfluoropolymer

PMVE/TFE Copolymers Undergo Predominant Crosslinking Under Gamma Irradiation with Defined Gelation Dose

Gamma-radiolysis studies of poly(tetrafluoroethylene-co-perfluoro(methyl vinyl ether)) (TFE/PMVE) demonstrate a gelation dose of 15.8 kGy, with tensile and glass transition temperature measurements indicating the predominance of crosslinking over chain scission [1]. Optimal elastomeric properties are achieved in the dose range of 120 to 200 kGy. This well-characterized radiation response enables precise tailoring of mechanical properties for applications in nuclear, aerospace, and high-energy environments where predictable post-irradiation performance is required. While other perfluoroelastomers also undergo radiation-induced crosslinking, the specific gelation dose and optimal dose range for TFE/PMVE copolymers are quantitatively established and can be directly leveraged in product design specifications.

Radiation Crosslinking
Reported
Gel dose 15.8 kGy; optimal 120–200 kGy for TFE/PMVE
Enables predictable post-irradiation mechanical performance
Gamma-radiolysis study; tensile and Tg monitoring
Radiation crosslinking Elastomer modification Gel dose

Optimized Application Scenarios for Trifluoromethyl Trifluorovinyl Ether (PMVE) Based on Differential Evidence


Cryogenic Sealing Applications Requiring Elastomeric Performance Below -40°C

PMVE-based perfluoroelastomers (e.g., TFE/PMVE and VDF/PMVE copolymers) achieve glass transition temperatures as low as -63 °C [1], enabling reliable sealing performance at cryogenic temperatures where elastomers formulated with bulkier PAVE comonomers (e.g., PPVE) stiffen and lose resilience. This differential low-temperature capability is critical for aerospace hydraulic systems, liquid natural gas (LNG) handling equipment, and cryogenic valve stem seals.

High-Comonomer-Content Perfluoroelastomers with Enhanced Flex Life

The faster polymerization rate and more uniform comonomer distribution of PMVE relative to PPVE [2] enable the practical synthesis of TFE/PMVE copolymers with higher comonomer content than achievable with PPVE. These high-PMVE-content materials exhibit extended flex life and improved fatigue resistance, making them preferred for dynamic sealing applications such as peristaltic pump tubing, diaphragm valves, and O-rings subjected to repetitive compression cycles.

Food Contact-Compliant Seals and Coatings for Processing Equipment

PMVE's explicit authorization under EU 10/2011/EU and favorable EFSA safety opinion [3] uniquely position it for use in fluoro- and perfluoropolymer seals, gaskets, and anti-stick coatings that contact food during processing. This regulatory clarity eliminates the compliance risks and validation costs associated with alternative monomers lacking equivalent food contact clearance, facilitating market access for food processing equipment manufacturers targeting the EU market.

Radiation-Sterilizable Medical Device Components

The well-characterized radiation crosslinking behavior of TFE/PMVE copolymers—with a defined gelation dose of 15.8 kGy and an optimal crosslinking window of 120–200 kGy [4]—enables predictable post-sterilization mechanical performance. This makes PMVE-based elastomers suitable for medical device seals and tubing components subjected to gamma sterilization, where maintaining dimensional stability and sealing integrity post-irradiation is non-negotiable.

Application
Selection Property
Validation Focus
Cryogenic sealing applications
Low-temperature flexibility comonomer
Sub-ambient Tg and seal performance at cryogenic conditions
High-flex-life perfluoroelastomers
High comonomer incorporation and uniform distribution
Fatigue resistance and dynamic sealing endurance
Food contact-compliant seals and coatings
Regulatory authorization for food contact use
Compliance with EU 10/2011/EU and end-use migration testing
Radiation-sterilizable components
Predictable radiation crosslinking response
Post-sterilization dimensional stability and sealing integrity

Technical Documentation Hub

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56 linked technical documents
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